2-Bromo-4-fluoro-3-hydroxybenzonitrile
Description
Properties
IUPAC Name |
2-bromo-4-fluoro-3-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-6-4(3-10)1-2-5(9)7(6)11/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJRQLZSYWKRCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Br)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Bromo-4-fluoro-3-hydroxybenzonitrile is an organic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its synthesis, biological effects, and mechanisms of action, supported by relevant case studies and data tables.
Chemical Structure and Synthesis
The compound's molecular formula is C7H4BrFNO. It is synthesized through a series of reactions involving bromination, fluorination, and hydroxylation of appropriate precursors like 4-hydroxybenzonitrile. The synthesis typically employs reagents such as bromine, Selectfluor for fluorination, and hydrogen peroxide for introducing the hydroxyl group .
Biological Activity Overview
This compound exhibits significant biological activities, which can be categorized as follows:
Antimicrobial Properties
Research indicates that this compound possesses substantial antimicrobial activity. In vitro studies have demonstrated its ability to inhibit the growth of various bacterial strains. The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .
Anticancer Activity
The anticancer potential of this compound has been explored in preclinical studies. It has been shown to induce apoptosis in cancer cells, particularly in models of renal cell carcinoma. The compound's mechanism appears to modulate signaling pathways related to cell survival and proliferation .
The biological activity of this compound is influenced by its substituents—bromine, fluorine, and hydroxyl groups—on the aromatic ring. These functional groups enhance binding affinity to various molecular targets such as enzymes and receptors involved in microbial resistance and cancer progression. The specific interactions can lead to alterations in enzyme activity or receptor signaling pathways, contributing to its therapeutic effects .
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial effects of this compound against several bacterial strains. The results indicated a significant inhibition rate compared to control groups, suggesting its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Anticancer Effects
In xenograft models of renal cell carcinoma, treatment with this compound resulted in reduced tumor size and increased apoptosis markers compared to untreated controls. This highlights its potential utility in cancer therapeutics.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells |
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares key structural features and properties of 2-bromo-4-fluoro-3-hydroxybenzonitrile with analogs:
Key Observations:
Substituent Effects: Bromine in the target compound increases molecular weight and lipophilicity compared to 2-fluoro-4-hydroxybenzonitrile. Its position ortho to -OH may enable intramolecular hydrogen bonding, stabilizing the molecule . Fluorine’s electronegativity directs electrophilic substitution to specific positions, a trait shared with 2-fluoro-4-hydroxybenzonitrile but modulated by bromine in the target compound. Amino and methoxy groups in 2-amino-4-chloro-5-methoxybenzonitrile donate electrons, contrasting with the electron-withdrawing profile of the target compound .
Acidity and Solubility: The -OH group in the target compound (pKa ~8–9 estimated) is more acidic than in 2-fluoro-4-hydroxybenzonitrile (pKa ~9–10) due to proximity to the nitrile. This enhances solubility in polar solvents like DMSO or methanol. 3-Bromo-5-fluoro-4-iodoaniline’s -NH₂ group (pKa ~4–5) offers distinct protonation behavior, favoring ionic interactions in acidic environments .
Preparation Methods
Direct Cyanation of Fluorohydroxybenzene Derivatives
A prominent approach to prepare hydroxybenzonitrile derivatives with halogen substituents involves the Lewis acid-promoted cyanation of fluorophenols. This method uses phenolic precursors bearing fluorine and hydroxyl groups, followed by site-selective introduction of the nitrile group.
-
- Starting material: 3-fluorophenol or related fluorohydroxybenzene derivatives.
- Reagents: Methyl thiocyanate (CH3SCN), aluminum chloride (AlCl3), and boron trichloride (BCl3) in dichloromethane.
- Conditions: The reaction is carried out typically at room temperature to moderate heating for 8–20 hours.
- Outcome: The nitrile group is introduced ortho to the hydroxyl group, yielding 4-fluoro-2-hydroxybenzonitrile derivatives with high yields (up to 92%).
Relevance:
This method can be adapted for the preparation of 2-bromo-4-fluoro-3-hydroxybenzonitrile by using appropriately substituted fluorophenol precursors and further bromination steps.
Demethylation of Methoxybenzonitrile Precursors
A common synthetic strategy for hydroxy-substituted benzonitriles is demethylation of methoxybenzonitriles using boron tribromide (BBr3).
-
- Starting material: 2-bromo-4-methoxybenzonitrile.
- Reagent: Boron tribromide (1 M solution in dichloromethane).
- Conditions: The reaction mixture is heated at 50 °C overnight.
- Work-up: Quenched with methanol, extracted with ethyl acetate, washed, dried, and purified by silica gel chromatography.
- Yield: Approximately 75% yield of 2-bromo-4-hydroxybenzonitrile.
Sequential Bromination and Fluorination of Hydroxybenzonitrile
An alternative synthetic route involves sequential halogenation steps starting from hydroxybenzonitrile:
- Step 1: Bromination
- 4-hydroxybenzonitrile is brominated at the 2-position using bromine or N-bromosuccinimide (NBS) under controlled conditions with catalysts.
Step 2: Fluorination
- The brominated intermediate is then fluorinated using fluorinating agents such as potassium fluoride (KF) to introduce fluorine at the 4-position.
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- Recrystallization from polar aprotic solvents or chromatographic techniques ensure high purity (>95%).
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- Spectroscopic methods including NMR, IR (notably nitrile stretch at ~2220–2240 cm⁻¹ and hydroxyl stretch at 3200–3600 cm⁻¹), and mass spectrometry confirm structure and purity.
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- This method is adaptable for scale-up using continuous flow reactors and automated systems to optimize yield and reduce impurities.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Lewis acid-promoted cyanation | 3-fluorophenol derivatives | CH3SCN, AlCl3, BCl3, DCM, RT to mild heating | Up to 92 | High selectivity for ortho-cyanation |
| Bromination of fluoroacetanilide | 4-fluoroaniline | Acetic anhydride, HBr, H2O2, 30–60 °C | Variable | Avoids dibromo by-products, multi-step synthesis |
| Demethylation of methoxybenzonitrile | 2-bromo-4-methoxybenzonitrile | BBr3 in DCM, 50 °C overnight | ~75 | Efficient O-demethylation |
| Sequential bromination/fluorination | 4-hydroxybenzonitrile | Br2 or NBS, KF, catalysts | Variable | Suitable for scale-up, requires purification |
Research Findings and Notes
- The choice of bromination reagent and conditions critically affects selectivity and yield; hydrobromic acid with oxidants favors monobromination over dibromination.
- Lewis acid-promoted cyanation offers a direct route to hydroxybenzonitriles with halogen substituents and high yields, suitable for complex substitution patterns.
- Demethylation with boron tribromide is a reliable method for converting methoxybenzonitriles to hydroxybenzonitriles without compromising other functional groups.
- Sequential halogenation strategies allow modular synthesis but require careful control of reaction conditions and purification to achieve high purity.
- Spectroscopic characterization (NMR, IR, MS) is essential to confirm substitution patterns and purity, especially due to possible isomeric impurities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
